

Section 1: Foundational Characterization and Compound Management

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Compound of Interest

Compound Name: *N-(5-Amino-2-methyl-phenyl)-isonicotinamide*

CAS No.: 436089-25-7

Cat. No.: B1299519

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Before any biological evaluation, it is critical to establish the fundamental properties and purity of the test compound. This ensures data reproducibility and accurate interpretation of results.

Protocol 1.1: Purity, Identity, and Stability Assessment

Principle of the Assay: High-Performance Liquid Chromatography (HPLC) is used to separate the compound from any impurities, confirming its purity. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the molecular weight and structural identity of the compound, respectively. A forced degradation study provides initial insights into the compound's stability under various stress conditions.

Step-by-Step Protocol:

- Purity Analysis (HPLC):
 - Prepare a 1 mg/mL stock solution of **N-(5-Amino-2-methyl-phenyl)-isonicotinamide** in a suitable organic solvent (e.g., DMSO or Methanol).

- Inject 5-10 μL onto a C18 reverse-phase HPLC column.
- Run a gradient elution method, for example, from 95% Water (with 0.1% Formic Acid) to 95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes.
- Monitor the elution profile using a UV detector at a wavelength determined by a UV scan of the compound (typically 254 nm and 280 nm).
- Purity is calculated based on the area under the curve (AUC) of the main peak relative to the total peak area. A purity of >98% is recommended for biological assays.
- Identity Confirmation (LC-MS & NMR):
 - LC-MS: Infuse a diluted sample of the compound into an electrospray ionization (ESI) mass spectrometer. Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of **N-(5-Amino-2-methyl-phenyl)-isonicotinamide** ($\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}$, MW: 227.26 g/mol).[\[11\]](#)
 - NMR: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO- d_6). Acquire ^1H and ^{13}C NMR spectra. The resulting chemical shifts, splitting patterns, and integrations must be consistent with the compound's known structure.[\[2\]](#)[\[12\]](#)
- Stability Assessment:
 - Prepare aliquots of the compound in aqueous buffer (e.g., PBS, pH 7.4) and store them at various temperatures (4°C, 25°C, 37°C).
 - Analyze the samples by HPLC at time points 0, 24, and 48 hours to assess degradation.
 - Forced degradation can be performed by treating the compound with acid (0.1 M HCl), base (0.1 M NaOH), and an oxidizing agent (3% H_2O_2) to understand its liabilities.[\[13\]](#)

Section 2: Primary Biological Screening: Cytotoxicity Profiling

The initial biological assessment aims to determine if the compound exhibits anti-proliferative activity against cancer cells. The MTT assay is a robust, high-throughput method for this

purpose.

Protocol 2.1: MTT Cell Viability Assay

Principle of the Assay: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Protocol:

- Cell Seeding:
 - Select a panel of cancer cell lines. Based on the targets of similar nicotinamides, appropriate lines would include HCT-116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), and A549 (non-small cell lung cancer).[1][2]
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a 2X serial dilution of **N-(5-Amino-2-methyl-phenyl)-isonicotinamide** in culture medium, starting from a high concentration (e.g., 100 μ M) down to the low nanomolar range.
 - Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control. A known cytotoxic drug (e.g., Doxorubicin) should be used as a positive control.
 - Remove the old medium from the cells and add 100 μ L of the compound dilutions.
 - Incubate for 48-72 hours.
- MTT Addition and Solubilization:

- Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
- Carefully remove the medium and add 150 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

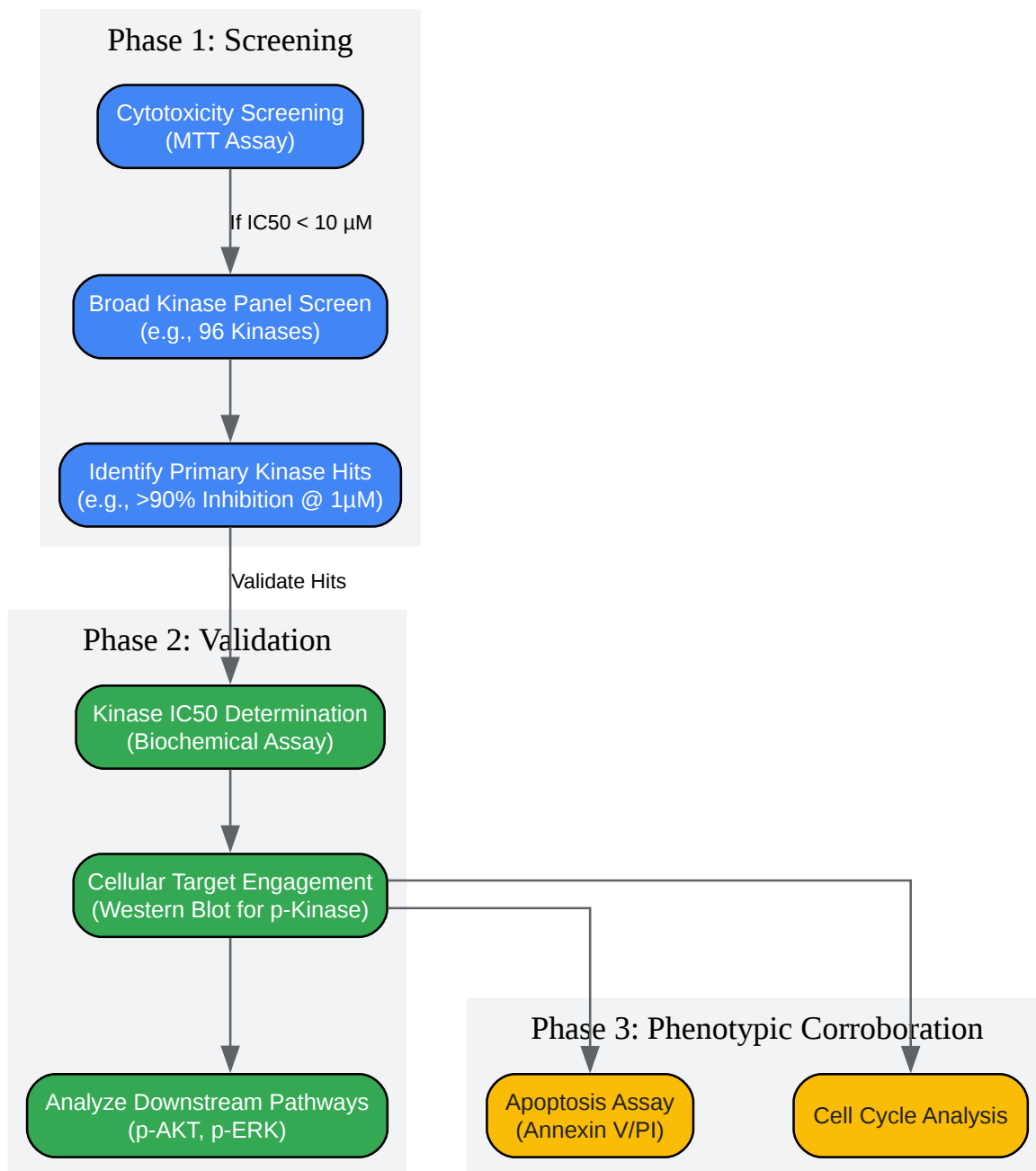
Data Presentation: IC50 Values

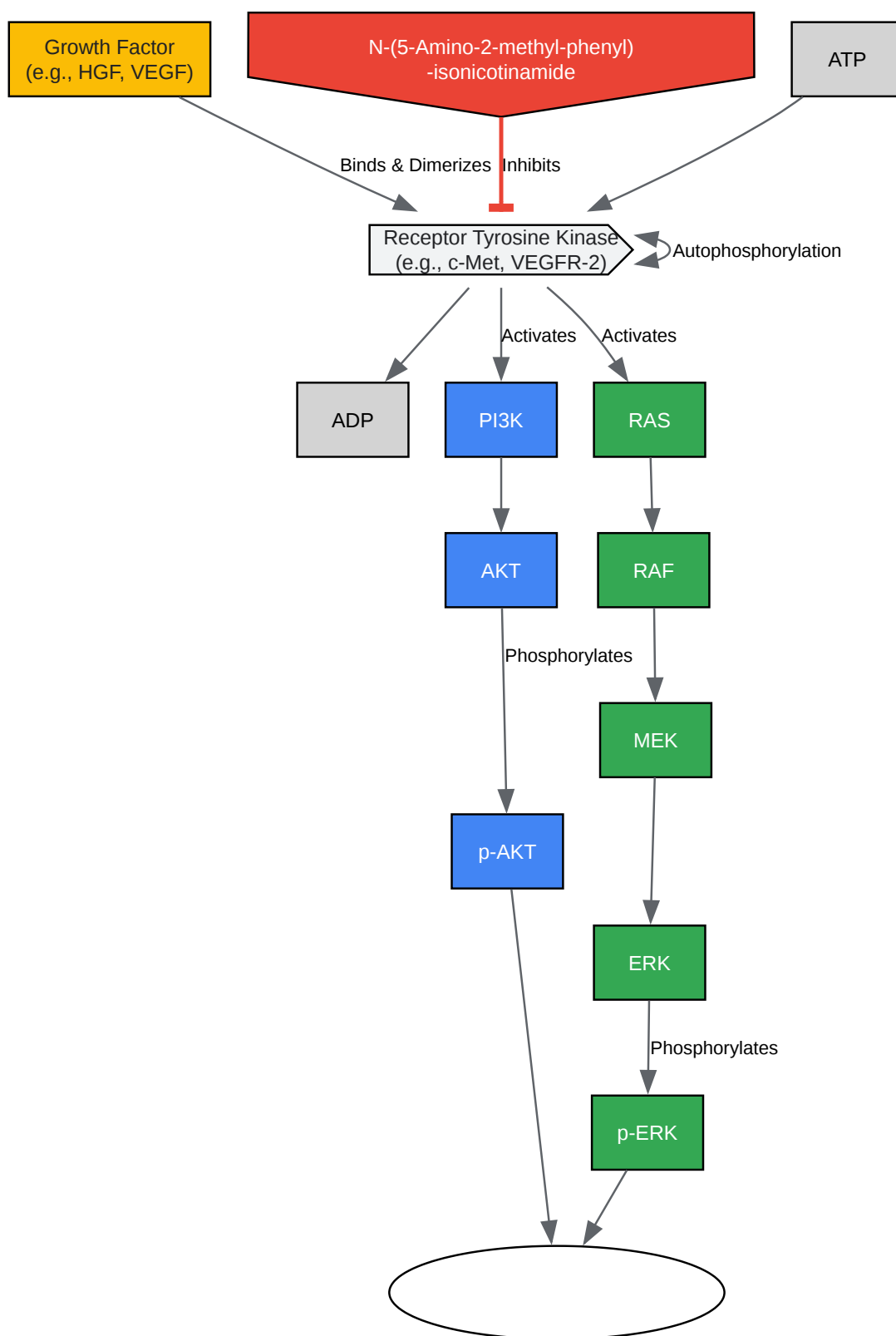
Cell Line	Compound IC50 (μM)	Positive Control (Doxorubicin) IC50 (μM)
HCT-116	To be determined	~0.5
HepG2	To be determined	~1.2
A549	To be determined	~0.8

Section 3: Target Identification and Mechanistic Validation

If the compound demonstrates significant cytotoxicity, the next step is to identify its molecular target(s). Based on its chemical structure, a logical starting point is to screen its activity against a panel of protein kinases.

Workflow for Target Identification and Validation





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Caption: Hypothesized mechanism of action via RTK inhibition.

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